molecular formula C28H35N5O3 B2867487 N-(butan-2-yl)-2-[(2,5-dimethylphenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223812-37-0

N-(butan-2-yl)-2-[(2,5-dimethylphenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2867487
CAS No.: 1223812-37-0
M. Wt: 489.62
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Description

N-(butan-2-yl)-2-[(2,5-dimethylphenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a structurally complex heterocyclic compound featuring a fused triazoloquinazoline core. This molecule incorporates multiple substituents:

  • A butan-2-yl group attached to the carboxamide nitrogen.
  • A 2,5-dimethylphenylmethyl moiety at position 2.
  • A 3-methylbutyl chain at position 3.
  • A carboxamide functional group at position 6.

The triazoloquinazoline scaffold is known for its applications in medicinal chemistry and materials science, particularly as fluorophores or bioactive agents due to its conjugated π-system and tunable electronic properties .

Properties

IUPAC Name

N-butan-2-yl-2-[(2,5-dimethylphenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N5O3/c1-7-20(6)29-25(34)21-10-11-23-24(15-21)33-27(31(26(23)35)13-12-17(2)3)30-32(28(33)36)16-22-14-18(4)8-9-19(22)5/h8-11,14-15,17,20H,7,12-13,16H2,1-6H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPWKELDSIVPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=C(C=CC(=C4)C)C)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparison of Triazoloquinazoline Derivatives

Compound ID Substituents Molecular Weight (g/mol) Key Properties
Target N-(butan-2-yl), 2-(2,5-dimethylphenylmethyl), 4-(3-methylbutyl), 8-carboxamide ~500 (estimated) Hypothesized fluorescence, lipophilicity
5c () 5-(4′-(9H-Carbazol-9-yl)-biphenyl-4-yl) 579.67 Strong blue fluorescence (λem = 450 nm)
5d () 5-(4′-Diethylamino-biphenyl-4-yl), 2-ethyl 452.59 Solubility in polar solvents, moderate quantum yield
5e () 5-(4′-Diphenylamino-biphenyl-4-yl), 2-ethyl 576.71 Red-shifted emission (λem = 490 nm)
5f () 5-(4′-(9H-Carbazol-9-yl)-biphenyl-4-yl), 2-ethyl 593.70 Enhanced Stokes shift (Δλ = 85 nm)

Key Observations :

  • The target compound lacks the extended biphenyl or carbazole substituents found in 5c–5f, which are critical for fluorescence in those analogs.
  • The 3-methylbutyl and butan-2-yl substituents likely enhance lipophilicity, favoring membrane permeability in biological systems but reducing aqueous solubility relative to 5d (which has a polar diethylamino group) .

Heterocyclic Analogues with Oxadiazole Cores

describes 1,3,4-oxadiazole derivatives (e.g., 5h), which share structural motifs with the target compound but differ in core heterocycle (Table 2).

Table 2: Comparison with 1,3,4-Oxadiazole Derivatives

Compound ID Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Triazoloquinazoline As above ~500 Hypothesized thermal stability
5h () 1,3,4-Oxadiazole 4-[Benzyl(methyl)amino]-5-(2,5-dimethylphenyl) 402.47 Moderate stability, yellow oil (82% yield)

Key Observations :

  • The 2,5-dimethylphenyl group is common to both the target and 5h, but its placement on a triazoloquinazoline (vs. oxadiazole) may alter steric and electronic interactions in binding or material applications .

Research Implications and Limitations

While the target compound’s exact properties remain uncharacterized, structural comparisons suggest:

  • Advantages: Enhanced lipophilicity for drug delivery vs.
  • Limitations : Likely reduced fluorescence efficiency compared to biphenyl/carbazole-substituted triazoloquinazolines (5c, 5f) .

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